3,4,5-Trifluorobenzene-1,2-diamine

Catalog No.
S1908774
CAS No.
168966-54-9
M.F
C6H5F3N2
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzene-1,2-diamine

CAS Number

168966-54-9

Product Name

3,4,5-Trifluorobenzene-1,2-diamine

IUPAC Name

3,4,5-trifluorobenzene-1,2-diamine

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C6H5F3N2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,10-11H2

InChI Key

WWDBSPRMQHYOOQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)N)N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)N)N
  • Organic synthesis

    The presence of two amine groups (NH2) suggests potential applications as a building block in organic synthesis. The aromatic ring with three fluorine atoms (F) might influence the reactivity of the molecule, making it a suitable candidate for the development of new reactions or catalysts PubChem, National Institutes of Health: .

  • Medicinal chemistry

    Aromatic amines with fluorine substituents can have interesting biological properties. 3,4,5-Trifluorobenzene-1,2-diamine could be investigated for its potential activity as a drug or as a scaffold for the design of new drugs [ScienceDirect, "Fluorine in Medicinal Chemistry and Chemical Biology" by Isabelle P. J. Virdee et al., 2008].

  • Material science

    Aromatic diamines are known for their ability to form polymers. 3,4,5-Trifluorobenzene-1,2-diamine could be explored for the development of new polymers with specific properties due to the presence of the fluorine atoms [Royal Society of Chemistry, "Polymers from Renewable Resources: A Review" by Mikael Möller et al., 2012].

3,4,5-Trifluorobenzene-1,2-diamine is an aromatic compound characterized by the presence of three fluorine atoms and two amino groups attached to a benzene ring. Its molecular formula is C6H5F3N2C_6H_5F_3N_2, and it has a molecular weight of approximately 164.11 g/mol. The compound is known for its potential applications in pharmaceuticals and materials science due to its unique electronic properties imparted by the fluorine substituents, which enhance its reactivity and stability compared to non-fluorinated analogs .

Typical of aromatic amines. These include:

  • Electrophilic Substitution Reactions: The amino groups can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Reactions: The amino groups can act as nucleophiles, engaging in reactions with electrophiles to form new compounds.
  • Reduction Reactions: The trifluoro substituents may undergo reduction under specific conditions, altering the electronic characteristics of the compound.

The presence of fluorine atoms significantly influences the reactivity and stability of these reactions compared to similar non-fluorinated compounds .

Several methods exist for synthesizing 3,4,5-Trifluorobenzene-1,2-diamine:

  • Direct Fluorination: This method involves the direct introduction of fluorine atoms into the benzene ring using fluorinating agents under controlled conditions.
  • Amination of Trifluorobenzene Derivatives: Starting from trifluorobenzene derivatives, amination reactions can be performed using ammonia or amines in the presence of catalysts.
  • Bromination Followed by Amination: Bromination of 3,4,5-trifluorobenzene followed by subsequent reaction with an amine can yield 3,4,5-Trifluorobenzene-1,2-diamine .

These methods highlight the versatility in synthesizing this compound while maintaining control over its functional groups.

3,4,5-Trifluorobenzene-1,2-diamine has several notable applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical agents due to its biological activity.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings.
  • Agricultural Chemicals: It may also find applications in agrochemicals as a precursor for herbicides or pesticides .

Studies on the interactions of 3,4,5-Trifluorobenzene-1,2-diamine with biological systems are crucial for understanding its safety and efficacy. Key areas include:

  • Toxicological Assessments: Evaluating the acute toxicity and chronic effects on human health and the environment is essential. Initial findings indicate potential hazards associated with inhalation or skin contact .
  • Drug

Several compounds share structural similarities with 3,4,5-Trifluorobenzene-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3,4-Difluorobenzene-1,2-diamineC6H6F2N2C_6H_6F_2N_20.92
3,5-Difluorobenzene-1,2-diamineC6H6F2N2C_6H_6F_2N_20.92
3-FluoroanilineC6H6FNC_6H_6FN0.90
3-Aminobenzoic AcidC7H7NO2C_7H_7NO_20.85

These compounds differ primarily in their fluorination patterns and functional groups. The presence of multiple fluorine atoms in 3,4,5-Trifluorobenzene-1,2-diamine enhances its electronic properties compared to these similar compounds. This unique feature may lead to distinct reactivity patterns and biological activities that are not present in less fluorinated analogs .

XLogP3

0.9

Wikipedia

3,4,5-trifluorobenzene-1,2-diamine

Dates

Modify: 2023-08-16

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